

Chlorthenoxazine: An Obscure Benzoxazine Derivative with Limited Pharmacological Data

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Compound of Interest		
Compound Name:	Chlorthenoxazine	
Cat. No.:	B1668886	Get Quote

Despite its classification as a non-steroidal anti-inflammatory agent (NSAID) with purported analgesic, antipyretic, and sedative properties, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth pharmacological data for **Chlorthenoxazine**. While early studies from the mid-20th century provide some initial characterization, detailed modern pharmacological profiling, including receptor binding affinities, pharmacokinetic data, and extensive clinical trial results, appears to be largely absent from the public domain. This lack of information precludes the creation of a detailed technical guide as requested.

Chemical and Physical Properties

Chlorthenoxazine, with the chemical name 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, belongs to the benzoxazine class of compounds.[1] Its fundamental chemical and physical properties are summarized below.



Property	Value	Source
CAS Number	132-89-8	[1]
Molecular Formula	C10H10CINO2	[1]
Molecular Weight	211.65 g/mol	[2]
Synonyms	Chlorethylbenzmethoxazone, Apirazin, Reumagrip, Valmorin, Ossazone	[1]

Pharmacological Profile: A Glimpse into its Activities

The available literature suggests that **Chlorthenoxazine** possesses a multi-faceted pharmacological profile, though the depth of this understanding is limited.

Classification: **Chlorthenoxazine** is categorized as a non-narcotic analgesic and antipyretic, and more broadly as a nonsteroidal anti-inflammatory drug. It is also recognized as an agent affecting the nervous system.

Anti-Inflammatory and Analgesic Activity: The primary reported activity of **Chlorthenoxazine** is its anti-inflammatory effect. One supplier of the chemical compound notes that it has been shown to have cyclooxygenase-2 (COX-2) inhibitory activity. COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, are not available in the reviewed literature, making it impossible to assess its potency and selectivity.

Early German-language research from the 1960s also pointed to analgesic and antipyretic properties of 2-(beta-chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine. Another study from the same era investigated the sedative activity of a derivative, 2-(beta-chloroethyl)-2,3-dihydro-4-oxo-6-amino-(benz-1,3-oxazine) hydrochloride, in animal models.

Gaps in Knowledge and Future Directions



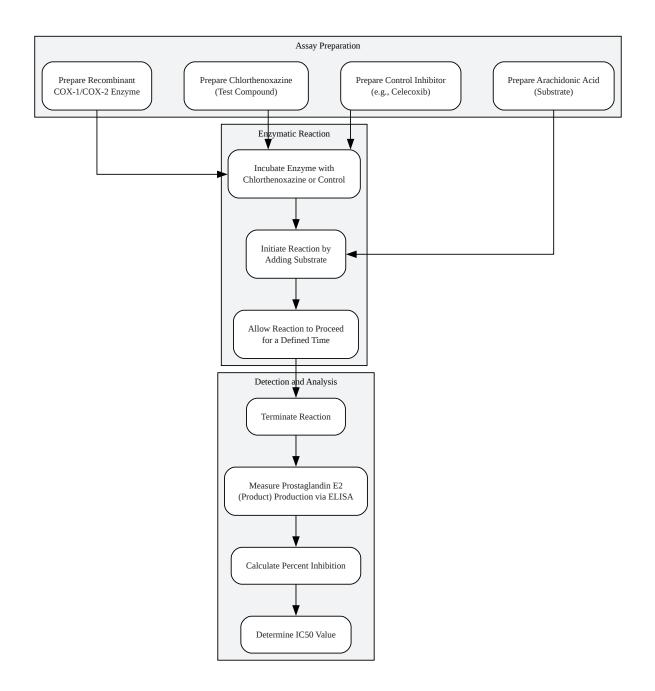




The significant gaps in the pharmacological data for **Chlorthenoxazine** present a challenge for a thorough understanding of its therapeutic potential and safety profile. To advance the knowledge of this compound, the following areas would need to be investigated through rigorous experimental protocols:

- In-depth Mechanism of Action Studies:
 - Receptor Binding Assays: To identify specific molecular targets beyond COX-2.
 - Enzyme Inhibition Assays: To quantify the inhibitory potency (IC50) against COX-1 and COX-2 to determine its selectivity index. A standard experimental workflow for such an assay is visualized below.





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Caption: Experimental workflow for COX inhibition assay.



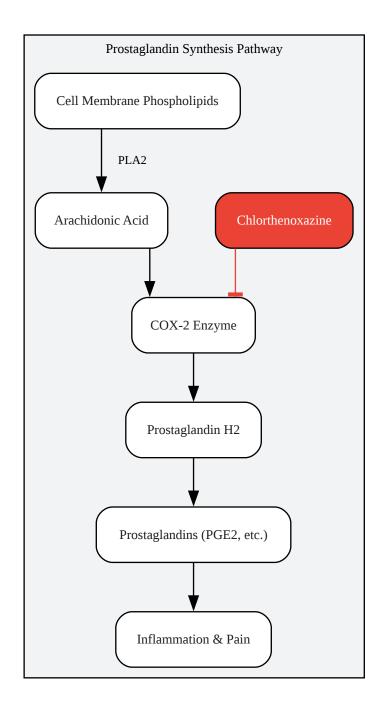
· Pharmacokinetic Profiling:

- ADME Studies: To characterize its absorption, distribution, metabolism, and excretion in animal models. This would involve methodologies such as liquid chromatography-mass spectrometry (LC-MS) to quantify the drug in biological matrices.
- In Vivo Efficacy and Safety Studies:
 - Animal Models of Inflammation and Pain: To confirm its analgesic and anti-inflammatory effects and establish a dose-response relationship.
 - Toxicology Studies: To assess its safety profile, including acute and chronic toxicity.
- Clinical Trials:
 - Phase I-III Studies: To evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans for specific indications.

Classification and Potential Signaling Pathway

Based on the limited information suggesting COX-2 inhibition, **Chlorthenoxazine** can be provisionally classified as a non-steroidal anti-inflammatory drug. Its mechanism of action would likely involve the interruption of the prostaglandin synthesis pathway.





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Caption: Putative signaling pathway for Chlorthenoxazine.

In conclusion, while **Chlorthenoxazine** is a recognized chemical entity with some early indications of pharmacological activity, the lack of comprehensive and modern scientific data makes it an obscure compound in the current landscape of pharmacology and drug



development. Without further research, a detailed technical guide on its core pharmacological profile cannot be responsibly constructed.

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References

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